N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered significant interest in medicinal chemistry due to its potential as a kinase inhibitor, particularly in the context of cancer and inflammatory diseases. The structure features a pyrrolo[2,3-d]pyrimidine core with a cyclobutyl group and a methyl group, contributing to its unique chemical properties and biological activities.
The compound is classified under heterocyclic organic compounds and is identified by the chemical registry number 71149-50-3. It is primarily studied for its biological applications, particularly its role as a selective inhibitor of Janus kinase 1 (JAK1), which is involved in various signaling pathways related to immune response and cell proliferation .
In an industrial context, similar synthetic routes may be employed but optimized for yield and purity using continuous flow reactors and automated systems for consistency .
The molecular structure of N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is characterized by its unique bicyclic system. The key structural features include:
The molecular formula can be represented as , with a molecular weight of approximately 202.25 g/mol. The compound's structural data can be further analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm its identity and purity .
N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine participates in various chemical reactions due to its functional groups:
These reactions are essential for further modifications that enhance the compound's biological activity or alter its pharmacokinetic properties .
N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine acts primarily as a selective inhibitor of Janus kinase 1 (JAK1). The mechanism involves binding to the ATP-binding site of JAK1, thereby preventing the phosphorylation of target proteins involved in signaling pathways that regulate cell growth and immune responses. This inhibition can lead to decreased proliferation of cancer cells and modulation of inflammatory processes.
In biochemical assays, this compound has demonstrated significant potency with low half-maximal inhibitory concentration (IC50) values against JAK1, indicating its potential efficacy in therapeutic applications targeting diseases associated with aberrant JAK signaling pathways .
N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibits several notable physical and chemical properties:
Further characterization through techniques like differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) may provide insights into thermal stability and behavior under various conditions .
N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several important applications in scientific research:
These applications highlight the compound's significance in advancing drug discovery efforts targeting kinase-related pathways in various diseases .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3